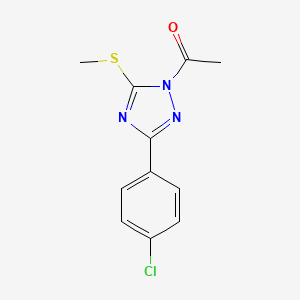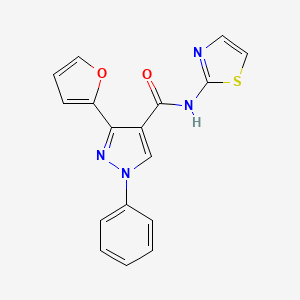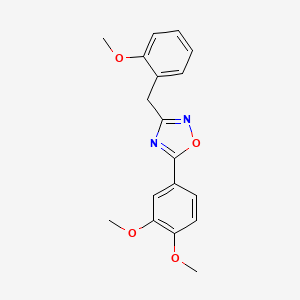
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide, also known as DMQX, is a chemical compound that belongs to the class of quinolines. It is a potent antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide acts as a non-competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the ion channel from opening, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the reduction of synaptic transmission and the inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal death, the improvement of synaptic plasticity, and the modulation of the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential interference with other glutamate receptors such as the NMDA receptors.
Direcciones Futuras
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has shown promising results in preclinical studies for various neurological disorders, and several potential therapeutic applications have been proposed. Future research directions for this compound include the optimization of its pharmacokinetic properties, the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
Métodos De Síntesis
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide can be synthesized by several methods, including the condensation of 2-methoxybenzoyl chloride with 5,7-dimethyl-8-aminoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 5,7-dimethyl-8-quinolinol with 2-methoxybenzoyl chloride in the presence of a base and a dehydrating agent such as thionyl chloride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive neuronal excitability and prevent the excitotoxicity that occurs in various neurological disorders.
Propiedades
IUPAC Name |
N-(5,7-dimethylquinolin-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-13(2)17(18-14(12)8-6-10-20-18)21-19(22)15-7-4-5-9-16(15)23-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAACSNYJVACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)



![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)


![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)


